

# solubility of 5-Bromo-2,3-dihydro-3-benzofuranamine in organic solvents

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## Compound of Interest

Compound Name: 5-Bromo-2,3-dihydro-3-benzofuranamine

Cat. No.: B1285866

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An In-depth Technical Guide to the Solubility of **5-Bromo-2,3-dihydro-3-benzofuranamine** in Organic Solvents

Disclaimer: Quantitative solubility data for **5-Bromo-2,3-dihydro-3-benzofuranamine** is not extensively available in public literature. This guide provides a comprehensive overview of its expected solubility based on chemical principles and outlines detailed protocols for its experimental determination.

## Executive Summary

**5-Bromo-2,3-dihydro-3-benzofuranamine** is a substituted heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. Understanding its solubility profile in various organic solvents is critical for synthesis, purification, formulation, and various screening processes. This document provides a predictive overview of its solubility and detailed experimental methodologies for precise quantitative measurement.

## Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." **5-Bromo-2,3-dihydro-3-benzofuranamine** possesses both polar and non-polar characteristics. The primary amine (-NH<sub>2</sub>) group is polar and capable of hydrogen bonding, while the bromo-dihydrobenzofuran core is significantly larger and more hydrophobic.

Based on these structural features, a qualitative solubility profile can be predicted. Amines are generally soluble in a range of organic solvents.<sup>[1][2][3]</sup> Lower aliphatic amines exhibit good water solubility due to hydrogen bonding, but this solubility decreases as the size of the hydrophobic alkyl or aryl part increases.<sup>[1][2]</sup> Aromatic amines, while less water-soluble, typically dissolve well in organic solvents like alcohols, ethers, and benzene.<sup>[1][3]</sup>

The following table summarizes the expected qualitative solubility of **5-Bromo-2,3-dihydro-3-benzofuranamine** in a variety of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of **5-Bromo-2,3-dihydro-3-benzofuranamine**

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	The alcohol's hydroxyl group can hydrogen bond with the amine, and its alkyl chain interacts favorably with the benzofuran core.
Water	Sparingly Soluble	The polar amine group can form hydrogen bonds with water, but the large, non-polar bromo-dihydrobenzofuran structure limits overall solubility. <a href="#">[4]</a>	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a highly polar solvent capable of solvating a wide range of compounds.
Acetone	Soluble	The ketone group can act as a hydrogen bond acceptor for the amine. However, primary amines may react with ketones. <a href="#">[4]</a>	
Acetonitrile	Moderately Soluble	A polar solvent that should effectively solvate the molecule.	
Non-Polar	Toluene, Benzene	Moderately Soluble	The aromatic solvent can interact with the benzene ring of the benzofuran core via $\pi$ - $\pi$ stacking.

Aromatic amines are often soluble in aromatic solvents.[3]  
[5]

Dichloromethane (DCM)	Soluble	A versatile solvent that can dissolve a wide range of organic compounds with moderate polarity.
Hexane, Heptane	Insoluble	These non-polar aliphatic solvents are unlikely to effectively solvate the polar amine group.
Diethyl Ether	Moderately Soluble	Ether can act as a hydrogen bond acceptor and has a non-polar character that can accommodate the hydrophobic portion of the molecule.[1]

## Experimental Protocols for Solubility Determination

Precise solubility measurement requires carefully designed experiments. Below are protocols for both qualitative classification and quantitative determination.

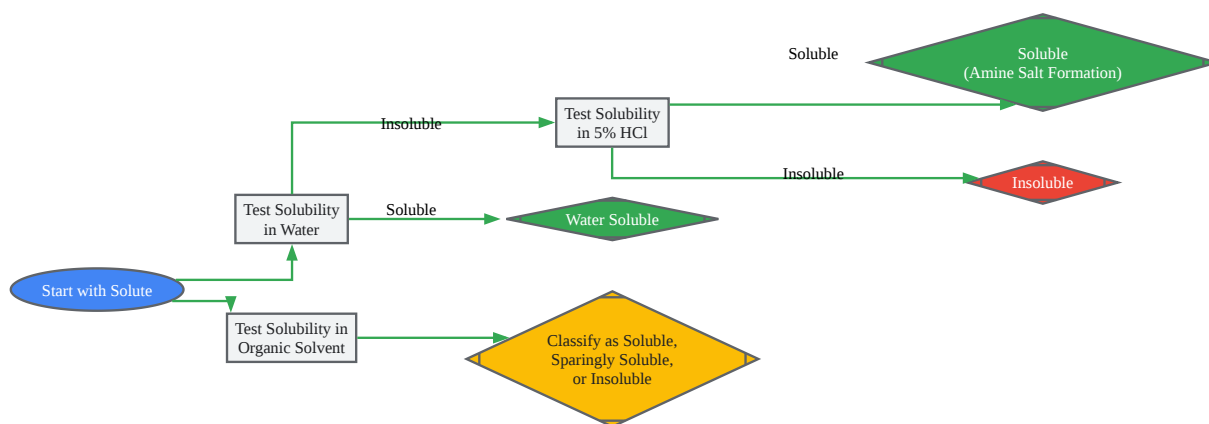
### Qualitative Solubility Classification

This method provides a rapid assessment of solubility in various solvents, which is useful for initial screening and solvent selection for purification or reaction setups.

Methodology:

- Add approximately 20-30 mg of **5-Bromo-2,3-dihydro-3-benzofuranamine** to a small test tube.
- Add the chosen solvent dropwise, starting with 0.5 mL.
- Vigorously agitate the mixture for 60 seconds after each addition.
- Observe the mixture. If the solid dissolves completely, it is classified as "soluble."
- If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating after each addition.
- If the compound remains undissolved, it can be classified as "sparingly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.
- For acidic or basic compounds like amines, solubility in aqueous acids or bases can be tested. Due to its basic amine group, the compound is expected to be soluble in dilute aqueous acids (e.g., 5% HCl) through the formation of a water-soluble ammonium salt.<sup>[4]</sup>

Logical Workflow for Solubility Classification:



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Caption: Logical workflow for the qualitative classification of an amine's solubility.

## Quantitative Solubility Determination (Gravimetric Method)

This protocol describes a common and reliable "excess solid" method to determine the equilibrium solubility of the compound at a specific temperature.

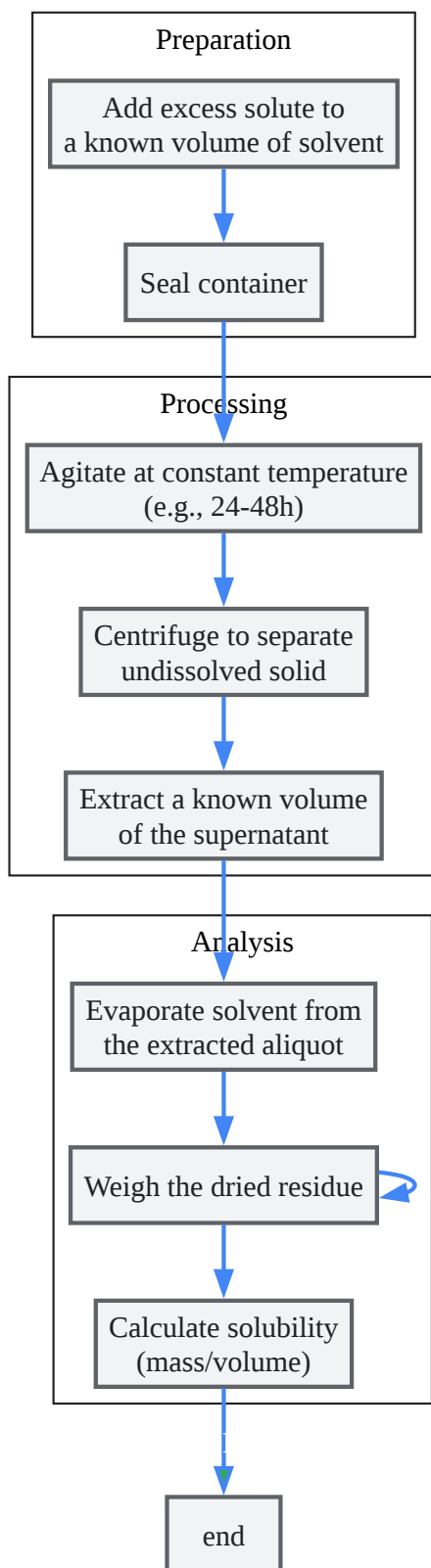
Methodology:

- **Sample Preparation:** Add an excess amount of **5-Bromo-2,3-dihydro-3-benzofuranamine** to a sealed vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential.

- **Equilibration:** Place the vial in a temperature-controlled environment (e.g., an incubator shaker or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial.
- **Sample Extraction:** Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.
- **Solvent Evaporation:** Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
- **Mass Determination:** Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of vial with residue} - \text{Mass of empty vial}) / \text{Volume of aliquot extracted (L)}$$

Experimental Workflow for Quantitative Measurement:



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Caption: Experimental workflow for quantitative solubility measurement via the gravimetric method.

## Conclusion

While specific published data is scarce, a strong predictive assessment of the solubility of **5-Bromo-2,3-dihydro-3-benzofuranamine** can be made based on its chemical structure. It is expected to be soluble in polar organic solvents and moderately soluble in non-polar aromatic solvents, with limited solubility in water and non-polar aliphatic solvents. For drug development professionals and researchers requiring precise data, the detailed experimental protocols provided in this guide offer a robust framework for determining its quantitative solubility in any solvent of interest, ensuring reliable data for downstream applications.

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